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molecular formula C9H9FO3 B6328583 4-Fluoro-2,3-dimethoxybenzaldehyde CAS No. 1364687-90-0

4-Fluoro-2,3-dimethoxybenzaldehyde

Cat. No. B6328583
M. Wt: 184.16 g/mol
InChI Key: WIXUJZCQKBKJKV-UHFFFAOYSA-N
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Patent
US08703742B2

Procedure details

To a solution at −78° C. of 2,3-dimethoxy-4-fluorobenzaldehyde (7.0 g, 38.0 mmol) in dry dichloromethane (150 mL) was added dropwise BBr3 (23.8 g, 95.0 mmol) in dichloromethane (30 mL). Reaction mixture was allowed to attain room temperature and stirred for 18 h. Then reaction mixture was cooled to −78° C., and quenched with a mixture of methanol (10 mL) and water (50 mL) and stirred at room temperature for 30 min. Precipitated solid was separated by filtration and washed with cold dichloromethane. Dichloromethane layer was concentrated to yield the title compound as a solid (5.2 g, 88%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm: 11.38 (s, 1H), 9.84 (s, 1H), 7.15 (dd, J=8.6, 5.5 Hz, 1H), 6.81 (t, J=9.4 Hz, 1H), 5.47 (s, 1H); MS (ESI) m/z=155 (M−1, negative).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:10]([O:11]C)=[C:9]([F:13])[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6].B(Br)(Br)Br>ClCCl>[F:13][C:9]1[CH:8]=[CH:7][C:4]([CH:5]=[O:6])=[C:3]([OH:2])[C:10]=1[OH:11]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1OC)F
Name
Quantity
23.8 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
to attain room temperature
CUSTOM
Type
CUSTOM
Details
Then reaction mixture
CUSTOM
Type
CUSTOM
Details
quenched with a mixture of methanol (10 mL) and water (50 mL)
STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Precipitated solid
CUSTOM
Type
CUSTOM
Details
was separated by filtration
WASH
Type
WASH
Details
washed with cold dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
Dichloromethane layer was concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(C(=C(C=O)C=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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